

# 1-Phenylethyl Propionate: A Comprehensive Safety and Toxicology Profile

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## Compound of Interest

Compound Name: 1-Phenylethyl propionate

Cat. No.: B091024

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[City, State] - A comprehensive technical guide on the safety and toxicology of **1-Phenylethyl propionate** (CAS No. 120-45-6), a widely used fragrance and flavoring agent, has been compiled to serve as a critical resource for researchers, scientists, and drug development professionals. This document synthesizes available data on its toxicological profile, including acute toxicity, genotoxicity, skin sensitization, and repeated dose toxicity, presenting quantitative data in structured tables and detailing experimental methodologies for key studies.

## Executive Summary

**1-Phenylethyl propionate**, also known as styrallyl propionate, is generally considered to have a low order of toxicity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent"[1]. The U.S. Food and Drug Administration (FDA) has approved it as a synthetic flavoring substance and adjuvant for direct addition to food[2]. While some data gaps exist, particularly for inhalation toxicity and chronic toxicity, the available evidence from oral, dermal, and in vitro studies, often supported by read-across data from structurally similar compounds, provides a robust basis for its safety assessment under current use conditions.

## Acute Toxicity

Acute toxicity studies indicate that **1-Phenylethyl propionate** is of low toxicity via oral and dermal routes of exposure.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	4000 mg/kg bw	[3][4]
LD50	Rat	Oral	4,500 mg/kg (males), 4,400 mg/kg (females)	[5]
LD50	Rabbit	Dermal	> 2,000-5,000 mg/kg bw	[5]
LD50	Rabbit	Dermal	> 5 g/kg	[3][4][6]

#### Experimental Protocol: Acute Oral Toxicity (Rat)

The acute oral toxicity was determined based on studies consistent with standard guidelines. Although the specific guideline for the 4000 mg/kg value is not explicitly stated in all sources, the methodology generally involves the administration of a single high dose to a group of rats. For the study reporting sex-specific LD50 values, the protocol would have involved separate groups of male and female rats. The animals are observed for a period, typically 14 days, for signs of toxicity and mortality. A post-mortem examination of the animals is also conducted. The LD50 is then calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

## Genotoxicity

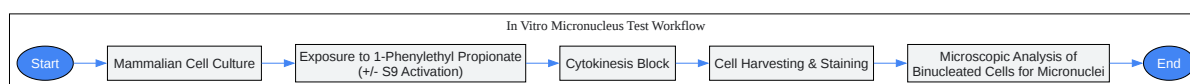
**1-Phenylethyl propionate** is not considered to be genotoxic. In vitro studies have shown no evidence of mutagenic or clastogenic activity.

Assay	System	Activation	Result	Reference
BlueScreen Assay	-	-	Negative for cytotoxicity and genotoxicity	[7]
In Vitro Micronucleus Test	-	With and without S9	Non-clastogenic	[7]

Data from the read-across analog, phenethyl acetate, also supports the conclusion that phenethyl propionate does not present a concern for genotoxic potential[7].

#### Experimental Protocol: In Vitro Micronucleus Test

The in vitro micronucleus test is a genotoxicity assay designed to detect substances that induce chromosome damage. In this test, cultured mammalian cells are exposed to the test substance, in this case, **1-Phenylethyl propionate**, both with and without an external metabolic activation system (S9 mix). The S9 mix is used to simulate the metabolic processes that occur in the liver. After exposure, the cells are treated with a cytokinesis-blocking agent to allow for the identification of cells that have completed one cell division. The cells are then harvested and stained, and the frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is determined. A significant increase in the frequency of micronucleated cells compared to the control group indicates a potential for clastogenic or aneugenic activity. For **1-Phenylethyl propionate**, no such increase was observed up to the cytotoxic or maximum concentration tested[7].



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Caption: Workflow for the In Vitro Micronucleus Test.

## Skin Sensitization

**1-Phenylethyl propionate** is not considered to be a skin sensitizer under the current declared levels of use[7]. This conclusion is supported by data from the read-across analog benzyl acetate[7].

#### Experimental Protocol: Skin Sensitization Assessment

The assessment of skin sensitization potential often involves a combination of in silico analysis, in vitro assays, and, historically, in vivo animal tests such as the Guinea Pig Maximization Test (GPMT) or the Local Lymph Node Assay (LLNA). For **1-Phenylethyl propionate**, the conclusion is based on a weight of evidence approach, including structural analysis and read-across to substances with known sensitization potential[7]. The read-across to benzyl acetate, a well-studied fragrance ingredient, is a key component of this assessment.

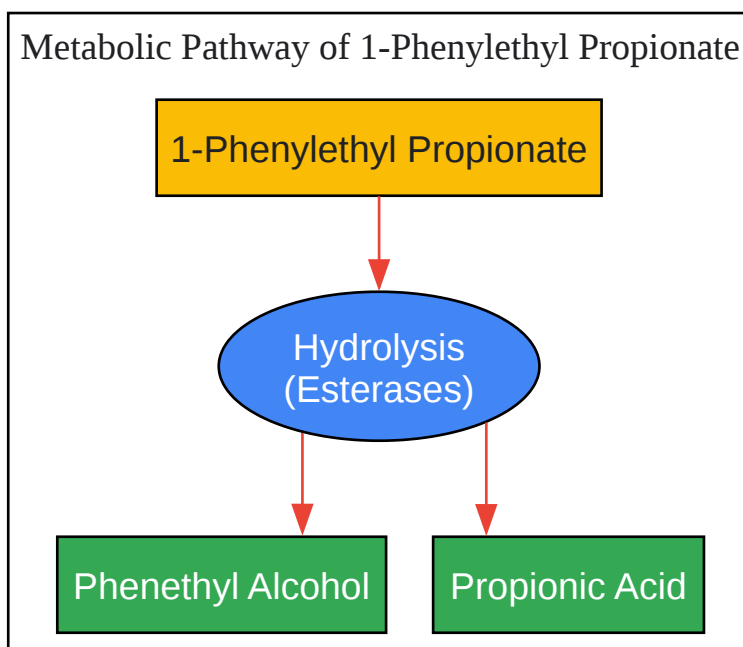
## Repeated Dose Toxicity

No specific repeated dose toxicity studies were found for **1-Phenylethyl propionate** itself. However, its safety in this regard is evaluated through read-across to its expected hydrolysis products: phenethyl alcohol and propionic acid[7]. The No Observed Adverse Effect Level (NOAEL) from a 90-day study on phenethyl alcohol is used for risk assessment.

Study Duration	Species	Route	NOAEL	Basis	Reference
90-day	Sprague Dawley Rat	Dermal	385 mg/kg/day	Based on phenethyl alcohol	[7]

### Experimental Protocol: 90-Day Dermal Repeated Dose Toxicity Study (on Phenethyl Alcohol)

In the 90-day dermal toxicity study on phenethyl alcohol, the substance was administered daily to the shaved dorsal skin of Sprague Dawley rats (15 rats per sex per dose group) at various concentrations. The study included a control group that received the vehicle only. During the study, the animals were observed for clinical signs of toxicity, and body weight and food consumption were monitored. At the end of the 90-day period, the animals were euthanized, and a comprehensive examination, including hematology, clinical chemistry, and histopathology of major organs, was performed. The NOAEL was determined as the highest dose at which no adverse effects were observed[7].



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Caption: Expected metabolic hydrolysis of **1-Phenylethyl Propionate**.

## Other Toxicological Endpoints

- Phototoxicity/Photoallergenicity: Based on UV/Vis absorption spectra, **1-Phenylethyl propionate** is not expected to be phototoxic or photoallergenic as it shows no significant absorption in the range of 290-700 nm<sup>[7]</sup>.
- Reproductive and Developmental Toxicity: There is insufficient data on **1-Phenylethyl propionate** or suitable read-across materials for these endpoints. However, the total systemic exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material, suggesting a low potential for reproductive toxicity at current use levels<sup>[7]</sup>.

## Conclusion

The available toxicological data for **1-Phenylethyl propionate**, supplemented by read-across from structurally related compounds, indicates a low level of concern for human health under the current conditions of use as a fragrance and flavoring ingredient. While further studies on certain endpoints such as inhalation and chronic toxicity would provide a more complete profile, the existing information provides a strong foundation for its continued safe use.

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